c-Met-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Met-IN-22 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .
準備方法
The synthesis of c-Met-IN-22 involves several steps, starting with the preparation of key intermediates. . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .
化学反応の分析
c-Met-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
c-Met-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and apoptosis.
作用機序
c-Met-IN-22 exerts its effects by binding to the c-Met receptor’s kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This inhibition prevents the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. The molecular targets of this compound include the c-Met receptor itself and various downstream effectors, such as phosphatidylinositol-3-kinase (PI3K), Akt, and mitogen-activated protein kinase (MAPK) pathways .
類似化合物との比較
c-Met-IN-22 is unique among c-Met inhibitors due to its high potency and selectivity. Similar compounds include:
Crizotinib: An ATP-competitive inhibitor that targets both c-Met and anaplastic lymphoma kinase (ALK).
Cabozantinib: Another ATP-competitive inhibitor that targets c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), and other kinases.
Savolitinib: A selective c-Met inhibitor with a different chemical scaffold compared to this compound
These compounds share the common goal of inhibiting c-Met signaling but differ in their selectivity profiles, chemical structures, and clinical applications .
特性
分子式 |
C21H10Cl3F2N3O2S |
---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-N-[4-(2,3-dichloropyridin-4-yl)oxy-3-fluorophenyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C21H10Cl3F2N3O2S/c22-12-7-10(1-3-13(12)25)15-9-32-21(29-15)20(30)28-11-2-4-16(14(26)8-11)31-17-5-6-27-19(24)18(17)23/h1-9H,(H,28,30) |
InChIキー |
GHPITRYTCJACRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)Cl)Cl)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。